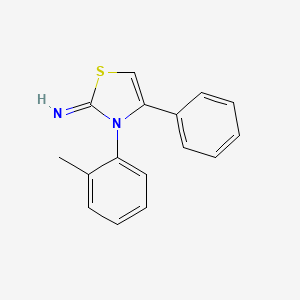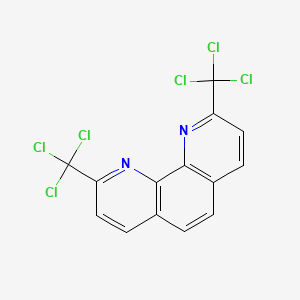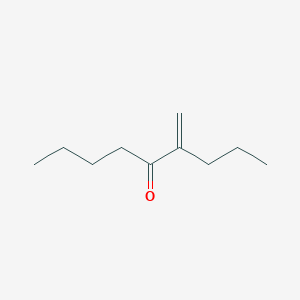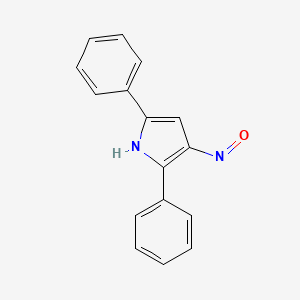![molecular formula C15H14N2O2 B14450854 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester CAS No. 75304-04-0](/img/structure/B14450854.png)
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester is a chemical compound belonging to the class of β-carbolines It is characterized by its unique structure, which includes a pyridoindole core with a carboxylic acid ester group at the 3-position and an ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tryptamine or indole derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the pyridoindole core.
Esterification: The carboxylic acid group at the 3-position is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridoindole core.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyridoindole derivatives.
Scientific Research Applications
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole:
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate: This compound has an ethyl ester group at the 3-position instead of a methyl ester.
Uniqueness
Properties
CAS No. |
75304-04-0 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 1-ethyl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O2/c1-3-11-14-10(8-13(16-11)15(18)19-2)9-6-4-5-7-12(9)17-14/h4-8,17H,3H2,1-2H3 |
InChI Key |
VPBWRTLHSGJYAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=N1)C(=O)OC)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)


![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)

![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)

![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)




![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
